molecular formula C12H15BrO2 B189600 Ethyl 4-(4-bromophenyl)butanoate CAS No. 105986-54-7

Ethyl 4-(4-bromophenyl)butanoate

Cat. No. B189600
Key on ui cas rn: 105986-54-7
M. Wt: 271.15 g/mol
InChI Key: KCLNIIVASYXCES-UHFFFAOYSA-N
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Patent
US05723666

Procedure details

Employing the same general multistep preparation as for ethyl4-(4-bromophenyl)butanoate (Compound C), 60 g (246 mmol) of ethyl (3-bromophenyl)acetate (Compound B) was converted into the title compound (oil) using 255 ml (255 mmol) of diisobutylaluminum hydride (DIBAL-H, 1M in hexane), 85.8 g (250 mmol) of (carbethoxymethylene)triphenylphosphorane and 1.7 g of 10% Pd/C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[CH2:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11](Br)=[CH:10][CH:9]=1)[CH3:2].[Br:16]C1C=C(CC(OCC)=O)C=CC=1>>[Br:16][C:10]1[CH:9]=[C:8]([CH2:7][CH2:6][CH2:5][C:4]([O:3][CH2:1][CH3:2])=[O:15])[CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CCCC1=CC=C(C=C1)Br)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CCCC1=CC=C(C=C1)Br)=O
Name
Quantity
60 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)CC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)CC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)CCCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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